
Linaprazan glurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linaprazan glurate is a potassium-competitive acid blocker (P-CAB) prodrug of linaprazan, initially developed by AstraZeneca and later acquired by Cinclus Pharma AG . As a prodrug, it is hydrolyzed into its active metabolite, linaprazan, which reversibly inhibits the H+/K+-ATPase pump in gastric parietal cells, thereby suppressing acid secretion . This compound addresses the limitations of linaprazan, which had a short plasma half-life (leading to insufficient 24-hour acid control) and high peak plasma concentrations (Cmax) causing transient liver enzyme elevations . By reducing Cmax by 75% and prolonging acid suppression, this compound achieves near-complete 24-hour intragastric pH control (>4 for 92–96% of the time) . It is currently in Phase III trials for erosive gastroesophageal reflux disease (eGERD) and Helicobacter pylori (H. pylori) infections, targeting patients unresponsive to proton pump inhibitors (PPIs) .
准备方法
利那普拉赞葡糖酸盐的制备涉及合成路线,包括其活性代谢物利那普拉赞的形成。具体的合成路线和反应条件是专有的,没有公开详细披露。 已知利那普拉赞葡糖酸盐的合成是为了改善利那普拉赞的药代动力学特征,提供更长的血浆滞留时间和更好的胃酸产生控制 .
化学反应分析
Hydrolysis to Linaprazan
Linaprazan glurate undergoes enzymatic hydrolysis via carboxylesterase 2 (CES2) to release the active metabolite linaprazan. This reaction is critical for its therapeutic activity:
Linaprazan glurateCES2Linaprazan+Glucuronic acid derivative
Key findings:
Oxidation and Dehydrogenation
Post-hydrolysis, linaprazan undergoes oxidative transformations mediated by cytochrome P450 (CYP) enzymes:
-
Oxidation : Hydroxylation of methyl groups or aromatic rings.
-
Dehydrogenation : Formation of double bonds, enhancing metabolite polarity for excretion .
Glucuronidation
Phase II metabolism involves glucuronidation of oxidized intermediates via UDP-glucuronosyltransferases (UGTs), producing water-soluble conjugates for renal or biliary excretion .
Table 1: Major Metabolic Pathways of this compound
Table 2: Key Metabolites Identified in Rats
Metabolite ID | Structure | Relative Abundance (Plasma) |
---|---|---|
M150 | 2,6-Dimethylbenzoic acid | 80.65% (male), 67.65% (female) |
M3 | Linaprazan glucuronide | 12.4% |
M7 | Oxidized linaprazan derivative | 8.2% |
Pharmacokinetic Impact of Prodrug Design
-
Cₘₐₓ Reduction : this compound achieves 75% lower peak plasma concentration (Cₘₐₓ) than linaprazan, reducing hepatic load .
-
Prolonged Activity : Hydrolysis sustains linaprazan release, maintaining intragastric pH >4 for >90% of 24 hours at therapeutic doses .
Table 3: Pharmacokinetic Comparison (Human Studies)
Parameter | This compound | Linaprazan |
---|---|---|
Half-life (t₁/₂) | ~12–24 hours | 2–4 hours |
Bioavailability | 86–100% | 30–40% |
Primary Excretion | Feces (70.48%) | Feces (85%) |
Clinical Relevance of Metabolic Profile
-
Efficacy : Sustained hydrolysis ensures 24-hour acid suppression, achieving 89% healing rates in severe erosive GERD patients .
This compound’s optimized metabolism balances rapid activation with prolonged efficacy, positioning it as a next-generation potassium-competitive acid blocker (P-CAB) for refractory gastroesophageal reflux disease.
科学研究应用
Gastroesophageal Reflux Disease (GERD)
Linaprazan glurate is primarily developed for the treatment of GERD, particularly in patients with moderate to severe forms of the disease. Clinical studies have shown that it significantly improves healing rates of erosive esophagitis compared to traditional proton pump inhibitors (PPIs) such as lansoprazole.
- Phase II Study Results : In a randomized, double-blind study involving 248 patients with erosive esophagitis, this compound achieved a four-week healing rate of 89% in patients with LA grade C/D GERD, compared to 38% for lansoprazole . The overall mean healing rate was 80% for this compound versus 69% for lansoprazole .
- Safety Profile : The compound has been reported to be safe and well-tolerated across multiple studies, with adverse events comparable to those observed with PPIs .
Comprehensive Data Tables
Study Phase | Participants | Healing Rate (LA Grade C/D) | Comparator | Healing Rate (Comparator) |
---|---|---|---|---|
Phase II | 248 | 89% | Lansoprazole | 38% |
Phase I | ~600 | N/A | N/A | N/A |
Case Study: Efficacy in Severe Erosive Esophagitis
A notable case involved patients classified under LA grades C/D who had previously shown inadequate response to PPIs. After four weeks of treatment with this compound, the healing rates were significantly higher than those treated with lansoprazole. This highlights the potential of this compound as a superior alternative for severe cases of GERD.
Ongoing Research and Future Directions
Cinclus Pharma is progressing towards Phase III trials following successful Phase II outcomes. The FDA has accepted their proposal for further studies aimed at confirming the efficacy and safety of this compound in broader patient populations .
作用机制
利那普拉赞葡糖酸盐通过抑制胃壁中的 H+, K±ATPase 酶(也称为质子泵)发挥作用。这种酶负责胃酸产生的最后一步。通过阻断这种酶,利那普拉赞葡糖酸盐可以有效地减少胃酸的产生。 与质子泵抑制剂 (PPI) 不同,质子泵抑制剂与质子泵共价结合,而利那普拉赞葡糖酸盐离子结合,使其作用可逆 。 这导致作用起效更快,并且对酸分泌的抑制更灵活 .
相似化合物的比较
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Key Pharmacokinetic Comparisons
Key Findings :
- This compound provides faster and more sustained acid suppression than vonoprazan and PPIs, achieving full efficacy within hours rather than days .
- Its prolonged half-life enables near-complete 24-hour pH control, addressing a critical limitation of PPIs and first-generation P-CABs .
Efficacy in Clinical Indications
Table 2: Efficacy in eGERD Healing
Key Findings :
- This compound demonstrated superior healing rates in severe eGERD (LA grade C/D) compared to vonoprazan and PPIs, achieving 89% healing in half the time .
- In H. pylori eradication, this compound’s sustained acid suppression may enhance antibiotic efficacy while minimizing resistance risks compared to PPI-based regimens .
Mechanism of Action and Selectivity
- This compound : Binds reversibly to the potassium-binding site of H+/K+-ATPase via ionic interactions, enabling rapid inhibition without requiring acid activation .
- PPIs : Irreversibly bind to proton pumps via covalent bonds, requiring acidic conditions for activation .
- Selectivity : this compound shows high specificity for gastric H+/K+-ATPase over renal Na+/K+-ATPase (only 9% inhibition), minimizing off-target effects .
Market and Development Status
生物活性
Linaprazan glurate (X842) is a novel potassium-competitive acid blocker (P-CAB) that has been developed as a prodrug of linaprazan. It is designed to provide prolonged inhibition of gastric acid secretion, making it particularly relevant for treating conditions such as erosive gastroesophageal reflux disease (eGERD). This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, and clinical efficacy.
Overview of this compound
This compound is engineered to overcome limitations associated with its predecessor, linaprazan, which was rapidly excreted and had a short duration of action. The prodrug formulation allows for improved pharmacokinetic properties, resulting in better efficacy and safety profiles. This compound's primary mechanism involves the inhibition of gastric acid secretion through competitive blockade of potassium ions at the gastric H+/K+-ATPase enzyme .
Absorption and Distribution
A study conducted on rats administered with a single oral dose of this compound revealed significant findings regarding its absorption and distribution. The drug was primarily excreted via feces, accounting for approximately 70.48% of the dose over 168 hours. The area under the curve (AUC) for plasma concentrations was notably higher in female rats compared to males, indicating potential sex-based differences in pharmacokinetics .
Key Pharmacokinetic Parameters:
- Half-life: Extended compared to linaprazan.
- Primary Excretion Route: Fecal (70.48%).
- Major Metabolite: M150 (2,6-dimethylbenzoic acid), constituting a significant portion of plasma AUC.
Metabolic Pathways
The metabolism of this compound involves hydrolysis to linaprazan, followed by oxidation, dehydrogenation, and glucuronidation. Carboxylesterase 2 (CES2) is identified as the principal enzyme responsible for this hydrolysis process . A total of 13 metabolites were detected in various biological matrices, highlighting the complexity of its metabolic profile.
Phase I and II Trials
Clinical trials have demonstrated the efficacy of this compound in managing eGERD symptoms. In Phase I studies involving healthy volunteers, the drug maintained intragastric pH above 4 for extended periods, which is crucial for alleviating acid-related symptoms .
Efficacy Metrics:
- pH Control: Effective maintenance above pH 4.
- Symptom Relief: Significant improvement in GERD-related symptoms compared to existing treatments.
Comparison with Existing Treatments
This compound shows superior efficacy compared to traditional proton pump inhibitors (PPIs). Its mechanism allows for rapid onset and sustained acid suppression without the genotype-dependent variability seen with PPIs like esomeprazole .
Parameter | This compound | Proton Pump Inhibitors |
---|---|---|
Duration of Action | Prolonged | Shorter |
Onset of Action | Rapid | Variable |
pH Maintenance | Above 4 | Below 4 |
Genotype Dependency | None | Present |
Case Studies and Research Findings
Recent data presented at various medical conferences highlight this compound's potential in treating severe cases of eGERD. In one study involving over 2,600 subjects, biomarkers indicated excellent pH control and clinical efficacy compared to standard therapies .
常见问题
Basic Research Questions
Q. What is the mechanism of action of linaprazan glurate, and how does its prodrug design influence pharmacokinetics?
this compound is a prodrug metabolized into the active compound linaprazan, a potassium-competitive acid blocker (P-CAB). Unlike proton pump inhibitors (PPIs), which require acidic activation, this compound is rapidly absorbed in the small intestine and converted to linaprazan in systemic circulation. This bypasses the dependency on gastric pH, enabling faster onset of action (1–2 hours) and sustained acid suppression (pH >4 for >90% of 24 hours) . Researchers should assess prodrug conversion rates using in vitro metabolic assays (e.g., liver microsomes) and in vivo pharmacokinetic (PK) profiling to validate bioavailability.
Q. How do the pharmacokinetic properties of this compound compare to PPIs and vonoprazan in acid suppression?
this compound demonstrates superior acid control with a 24-hour intragastric pH >4 in 92–96% of patients, compared to 40–70% for PPIs and 63–85% for vonoprazan . Key advantages include rapid onset (full effect within 1–2 hours vs. 3–5 days for PPIs) and no requirement for acid activation. Methodologically, researchers can use pH-monitoring studies (e.g., 24-hour intragastric pHmetry) and comparative PK/PD modeling to quantify differences in acid suppression dynamics .
Q. What unmet clinical needs in GERD treatment does this compound address?
this compound targets patients with severe erosive GERD (LA grade C/D), where 33–50% remain unhealed after 4 weeks of PPI therapy . Its 89% healing rate at 4 weeks (vs. 51% for PPIs) addresses delayed mucosal repair and nocturnal symptom control. Researchers should analyze phase II/III trial data stratified by GERD severity and monitor nocturnal pH levels to validate efficacy in refractory cases .
Advanced Research Questions
Q. How can researchers design a robust Phase III clinical trial for this compound in eGERD?
Phase III trials should prioritize endpoints like healing rates at 4 weeks (vs. 8 weeks for PPIs) and nocturnal symptom resolution. A double-blind, randomized controlled trial (RCT) design with active comparators (e.g., vonoprazan, lansoprazole) is recommended. Sample size calculations must account for the 51-percentage-point superiority margin observed in phase II studies . Stratification by baseline endoscopic severity (LA classification) and 24-hour pH monitoring will enhance subgroup analysis validity .
Q. How should contradictory efficacy data between this compound and other P-CABs be analyzed?
Discrepancies in healing rates (e.g., this compound’s 89% at 4 weeks vs. vonoprazan’s non-inferiority to PPIs) require meta-regression analysis of trial protocols. Key variables include dosing regimens (twice-daily vs. once-daily), patient demographics, and endpoint definitions. Researchers should apply mixed-effects models to adjust for heterogeneity and validate findings via sensitivity analysis .
Q. What in vivo models are appropriate for evaluating this compound’s acid suppression and mucosal healing?
Preclinical studies should utilize chronic acid reflux models (e.g., surgical induction in rodents) to simulate erosive GERD. Metrics include histopathological scoring of esophageal lesions and wireless pH telemetry. Comparative studies with vonoprazan and PPIs in these models can elucidate mechanistic advantages, such as faster mucosal repair due to sustained pH control .
Q. What intellectual property (IP) considerations are critical when developing this compound for global markets?
Researchers must align clinical studies with patent strategies (e.g., global exclusivity until 2042) and regulatory exclusivity periods (e.g., 10 years in EU, 5+ years in the U.S. under QIDP designation). Patent landscapes should be analyzed using tools like Derwent Innovation to avoid infringement and identify white spaces for formulation patents .
Q. How does the QIDP designation for H. pylori infection impact research priorities for this compound?
The QIDP status (U.S. FDA) prioritizes this compound for antibiotic combination therapies. Researchers should design dual-therapy trials (e.g., this compound + clarithromycin) with endpoints like H. pylori eradication rates and adverse event profiles. Pharmacoeconomic studies assessing cost-effectiveness in QIDP-approved indications are also warranted .
Methodological Recommendations
- Data Analysis : Use Kaplan-Meier survival analysis for time-to-healing endpoints and mixed-model ANOVA for repeated pH measurements.
- Statistical Powering : Calculate sample sizes based on phase II effect sizes (e.g., 51% healing rate difference) with α=0.05 and β=0.2 .
- Regulatory Compliance : Align trial protocols with FDA/EMA guidelines for GERD and H. pylori indications, incorporating pediatric exclusivity pathways where applicable .
属性
CAS 编号 |
1228559-81-6 |
---|---|
分子式 |
C26H32N4O5 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
5-[2-[[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carbonyl]amino]ethoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32) |
InChI 键 |
GPHPBXRKAJSSIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。